molecular formula C16H11Br4NO3 B5227993 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid

2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid

Cat. No. B5227993
M. Wt: 584.9 g/mol
InChI Key: LKKYMCJXIXVSEW-UHFFFAOYSA-N
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Description

2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid, also known as TBBPA, is a widely used flame retardant in various industrial applications. It has been extensively studied due to its potential environmental and health impacts.

Mechanism of Action

2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid acts as a flame retardant by inhibiting the combustion process through the release of bromine radicals. However, its potential health impacts are related to its ability to interfere with thyroid hormone signaling. 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been found to bind to thyroid hormone transport proteins, leading to a decrease in thyroid hormone levels. This can result in developmental and neurological effects, as well as metabolic disorders.
Biochemical and Physiological Effects:
2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been found to have various biochemical and physiological effects in laboratory studies. It has been shown to induce oxidative stress, alter gene expression, and disrupt calcium homeostasis. 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has also been found to affect the immune system, liver function, and reproductive system.

Advantages and Limitations for Lab Experiments

2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been widely used as a model compound in laboratory studies due to its well-defined structure and properties. However, its potential environmental and health impacts have raised concerns about its use in lab experiments. Researchers should take appropriate precautions to minimize exposure and dispose of 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid properly.

Future Directions

Future research on 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid should focus on its potential environmental and health impacts, as well as the development of safer flame retardants. Studies should investigate the fate and transport of 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid in various environmental matrices, as well as its potential effects on wildlife and human health. Additionally, research should focus on the development of alternative flame retardants that are less persistent, less toxic, and more sustainable.

Synthesis Methods

2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid can be synthesized through a multi-step process involving bromination, nitration, reduction, and acylation of benzoic acid. The final product is a white crystalline powder with a melting point of 230-235°C.

Scientific Research Applications

2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been widely used as a flame retardant in various industrial applications, including electronic devices, plastics, and textiles. However, its potential environmental and health impacts have raised concerns among researchers. 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been found in various environmental matrices, including air, water, soil, and sediment. Its persistence and bioaccumulation potential have led to its classification as a persistent organic pollutant (POP) by the Stockholm Convention.

properties

IUPAC Name

2,3,4,5-tetrabromo-6-(2-phenylethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br4NO3/c17-11-9(10(16(23)24)12(18)14(20)13(11)19)15(22)21-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKYMCJXIXVSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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